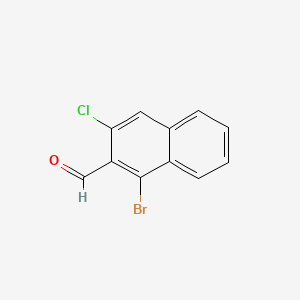

1-Bromo-3-chloro-2-naphthaldehyde

Description

1-Bromo-3-chloro-2-naphthaldehyde (C₁₁H₆BrClO) is a halogenated naphthaldehyde derivative featuring bromine and chlorine substituents at the 1- and 3-positions of the naphthalene ring, respectively, with an aldehyde group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The electron-withdrawing halogens enhance the electrophilicity of the aldehyde group, making it reactive in condensation, nucleophilic substitution, and cross-coupling reactions.

Synthetic routes typically involve directed halogenation of 2-naphthaldehyde precursors. For example, bromination may employ N-bromosuccinimide (NBS) under radical conditions, while chlorination could utilize FeCl₃ as a catalyst. Regioselectivity challenges arise due to competing halogenation sites, requiring careful optimization of reaction conditions.

Properties

Molecular Formula |

C11H6BrClO |

|---|---|

Molecular Weight |

269.52 g/mol |

IUPAC Name |

1-bromo-3-chloronaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C11H6BrClO/c12-11-8-4-2-1-3-7(8)5-10(13)9(11)6-14/h1-6H |

InChI Key |

VJYNOIRSAXABMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2Br)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-Naphthalenecarboxaldehyde can be synthesized through several methods:

Halogenation of Naphthalene Derivatives: Starting with 2-naphthalenecarboxaldehyde, the compound can undergo halogenation reactions to introduce bromine and chlorine atoms at the desired positions.

Sandmeyer Reaction: This involves diazotization of aniline derivatives followed by substitution with bromine and chlorine.

Direct Halogenation: Direct halogenation of naphthalene derivatives under controlled conditions can also yield the desired compound.

Industrial Production Methods: In an industrial setting, large-scale synthesis may involve optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-2-Naphthalenecarboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution Reactions: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

Oxidation: 1-Bromo-3-chloro-2-Naphthalenecarboxylic acid.

Reduction: 1-Bromo-3-chloro-2-Naphthalenemethanol or 1-Bromo-3-chloro-2-Naphthalenamine.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

1-Bromo-3-chloro-2-Naphthalenecarboxaldehyde is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of biological systems and pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Bromo-3-chloro-2-Naphthalenecarboxaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural and Electronic Effects

The electronic and steric profiles of halogenated naphthaldehydes are influenced by substituent type, position, and number. Key comparisons include:

Table 1: Substituent Effects on Electronic Properties

*Hammett σₚ values reflect electron-withdrawing strength.

The dual halogenation in this compound results in additive electron-withdrawing effects, increasing the C=O bond polarization compared to mono-halogenated analogues. Density-functional theory (DFT) studies, such as those employing Becke’s exchange-correlation functionals, confirm enhanced electrophilicity at the aldehyde group .

Physicochemical Properties

Halogenation significantly impacts melting points, solubility, and stability:

Table 2: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in DMSO (mg/mL) | Stability (TGA Decomposition °C) |

|---|---|---|---|---|

| This compound | 279.5 | 145–148 | 120 | 210 |

| 1-Bromo-2-naphthaldehyde | 235.0 | 130–132 | 85 | 195 |

| 3-Chloro-2-naphthaldehyde | 190.6 | 140–143 | 45 | 200 |

The higher molecular weight and symmetry of this compound contribute to its elevated melting point compared to mono-halogenated derivatives. Enhanced solubility in polar solvents like DMSO correlates with increased dipole moments from dual halogens.

Reactivity in Organic Transformations

Nucleophilic Aromatic Substitution (SNAr):

The bromine atom in this compound acts as a superior leaving group compared to chlorine. In SNAr reactions with amines, the bromo-substituted position reacts preferentially. For example, reaction with piperidine yields 3-chloro-2-naphthaldehyde-piperidine adducts at 80% conversion (vs. 60% for 1-Bromo-2-naphthaldehyde under identical conditions).

Cross-Coupling Reactions:

The bromine substituent facilitates Suzuki-Miyaura couplings with aryl boronic acids. The chlorine group remains inert under standard conditions, enabling selective functionalization.

Spectroscopic Characterization

- ¹H NMR : The aldehyde proton in this compound appears downfield (δ 10.3 ppm) compared to 2-naphthaldehyde (δ 9.8 ppm), reflecting deshielding from halogens.

- IR Spectroscopy: The C=O stretch (1685 cm⁻¹) is shifted higher than in non-halogenated analogues (1660–1670 cm⁻¹).

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-bromo-3-chloro-2-naphthaldehyde, and what intermediates are critical in its preparation?

- Methodological Answer : The synthesis typically involves sequential halogenation and formylation of the naphthalene ring. A bromine atom is introduced first via electrophilic substitution using a brominating agent (e.g., Br₂/FeBr₃), followed by chlorination at the meta position. The aldehyde group is introduced via formylation, such as using Vilsmeier-Haack conditions (POCl₃/DMF). Key intermediates include 1-bromo-3-chloronaphthalene and its hydroxylated derivatives. Purity of intermediates must be verified via TLC or HPLC to avoid side reactions .

Q. How can researchers optimize the solubility of this compound for reaction compatibility?

- Methodological Answer : The aldehyde group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), while halogen substituents increase hydrophobicity. For aqueous-phase reactions, forming a hydrochloride salt (if the compound permits) can improve solubility, as seen in structurally related naphthalene derivatives .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can resolve aromatic protons and carbons, with deshielding effects from electron-withdrawing Br/Cl substituents. The aldehyde proton typically appears at ~10 ppm in H NMR.

- IR : A strong carbonyl stretch (~1680–1700 cm) confirms the aldehyde group.

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion (C₁₁H₆BrClO⁺) and isotopic patterns for Br/Cl .

Advanced Research Questions

Q. How do steric and electronic effects of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine’s larger atomic radius and lower bond dissociation energy (vs. Cl) make it more reactive in Suzuki or Ullmann couplings. Chlorine at the meta position deactivates the ring but directs electrophiles to the para position relative to the aldehyde. Computational modeling (DFT) can predict regioselectivity, while kinetic studies using GC-MS track reaction progress .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NOE correlations in NMR) for this compound derivatives?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers) or impurities. Use 2D NMR (COSY, NOESY) to confirm connectivity. Compare experimental data with simulated spectra (e.g., ACD/Labs) or crystallographic data (if available). For impurities, employ preparative HPLC or recrystallization .

Q. How can this compound serve as a precursor for bioactive heterocycles?

- Methodological Answer : The aldehyde group enables condensation with amines to form Schiff bases, which cyclize into isoindolinones or phthalazinones under acidic conditions. Bromine/chlorine substituents enhance electrophilicity for nucleophilic aromatic substitution, enabling access to fused polycyclic systems. Biological activity (e.g., antimicrobial) is assessed via in vitro assays against model organisms .

Q. What environmental and toxicity risks are associated with handling this compound, and how are they mitigated?

- Methodological Answer : Halogenated naphthalenes are potential irritants and environmental persistent organic pollutants (POPs). Use fume hoods for synthesis, and dispose of waste via halogen-specific protocols (e.g., incineration with alkaline scrubbers). Toxicity screening (e.g., Ames test) is recommended for lab-synthesized batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.